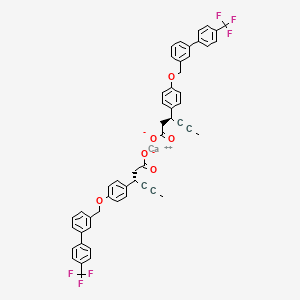

AMG 837 hemi-sal de calcio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AMG 837 hemicalcium salt: is a potent free fatty acid receptor 1 (FFA1/GPR40) partial agonist. It is known for its ability to potentiate glucose-dependent stimulation of insulin in vivo, making it a significant compound in the field of diabetes research .

Aplicaciones Científicas De Investigación

Chemistry: : In chemistry, AMG 837 hemicalcium salt is used as a reference compound for studying free fatty acid receptors and their agonists .

Biology: : In biological research, it is used to study the role of free fatty acid receptors in glucose metabolism and insulin secretion .

Medicine: : AMG 837 hemicalcium salt has significant applications in diabetes research. It is used to study the mechanisms of insulin secretion and glucose regulation, making it a potential candidate for developing new antidiabetic drugs .

Industry: : In the pharmaceutical industry, AMG 837 hemicalcium salt is used in the development of drugs targeting free fatty acid receptors .

Mecanismo De Acción

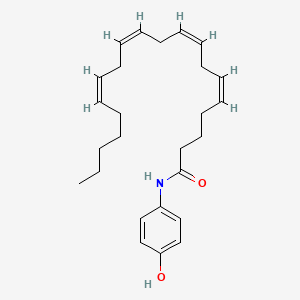

AMG 837 hemicalcium salt acts as a partial agonist of the free fatty acid receptor 1 (FFA1/GPR40). It interacts allosterically with full FFA1 agonists like docosahexaenoic acid, potentiating glucose-dependent stimulation of insulin. This mechanism makes it a valuable compound in the study of glucose metabolism and insulin secretion .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

AMG 837 hemicalcium salt plays a significant role in biochemical reactions, particularly as a partial agonist for the free fatty acid receptor 1 (FFA1/GPR40) . It interacts with enzymes, proteins, and other biomolecules, specifically with the full FFA1 agonist Docosahexaenoic acid .

Cellular Effects

AMG 837 hemicalcium salt has profound effects on various types of cells and cellular processes. It influences cell function by potentiating glucose-dependent stimulation of insulin in vivo .

Molecular Mechanism

The molecular mechanism of action of AMG 837 hemicalcium salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of AMG 837 hemicalcium salt involves the reaction of β-1-Propyn-1-yl-4-[(4’-trifluoromethyl)[1,1’-biphenyl]-3-yl]methoxy]benzenepropanoic acid with calcium ions to form the hemicalcium salt. The reaction conditions typically involve the use of solvents like DMSO and maintaining the reaction at controlled temperatures .

Industrial Production Methods: : Industrial production of AMG 837 hemicalcium salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity of the compound, which is typically ≥98% .

Análisis De Reacciones Químicas

Types of Reactions: : AMG 837 hemicalcium salt primarily undergoes substitution reactions due to the presence of functional groups like the trifluoromethyl group and the propynyl group .

Common Reagents and Conditions: : Common reagents used in these reactions include calcium ions, DMSO, and other organic solvents. The reactions are typically carried out under controlled temperatures to ensure the stability of the compound .

Major Products: : The major product formed from these reactions is the hemicalcium salt of β-1-Propyn-1-yl-4-[(4’-trifluoromethyl)[1,1’-biphenyl]-3-yl]methoxy]benzenepropanoic acid .

Comparación Con Compuestos Similares

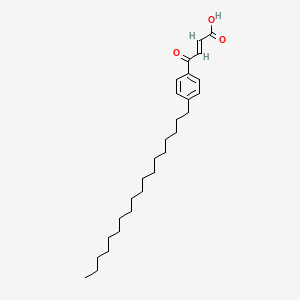

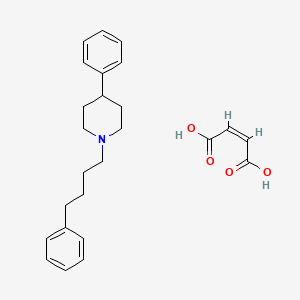

Similar Compounds: : Similar compounds include other free fatty acid receptor agonists like docosahexaenoic acid and other synthetic agonists .

Uniqueness: : AMG 837 hemicalcium salt is unique due to its high potency and partial agonist activity at FFA1/GPR40 receptors. Its ability to potentiate glucose-dependent insulin secretion sets it apart from other similar compounds .

Propiedades

IUPAC Name |

calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C26H21F3O3.Ca/c2*1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;/h2*3,5-15,21H,16-17H2,1H3,(H,30,31);/q;;+2/p-2/t2*21-;/m00./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZAHGONZBHQSA-HRQBZJEISA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H40CaF6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

914.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)